The synthesis of 2,6-Dimethyl-L-Phenylalanine can be achieved through several methods:
The molecular structure of 2,6-Dimethyl-L-Phenylalanine features a central carbon backbone typical of amino acids, with an amine group (-NH2) and a carboxylic acid group (-COOH). The phenyl ring is substituted with two methyl groups at the 2 and 6 positions, which alters its electronic properties compared to L-Phenylalanine.
The chemical reactivity of 2,6-Dimethyl-L-Phenylalanine can be examined through various reactions:
The mechanism by which 2,6-Dimethyl-L-Phenylalanine exerts its effects is primarily through its incorporation into peptides that interact with biological targets such as receptors or enzymes. The presence of bulky methyl groups can influence the conformation and binding affinity of these peptides:
These properties make it suitable for various applications in biochemical research and drug development.
The exploration of tyrosine surrogates in opioid peptides began in the 1970s with the isolation of endogenous ligands like enkephalins (Tyr-Gly-Gly-Phe-Met/Leu). Initial modifications focused on D-amino acid substitutions or N-terminal methylation to prolong half-life, but these yielded modest improvements. A breakthrough occurred in 1983 when researchers discovered that halogenated phenylalanine analogs could enhance μ-opioid receptor (MOR) affinity, though metabolic instability persisted [1]. The 1990s witnessed systematic investigations into alkylated tyrosine derivatives, driven by crystallographic data revealing hydrophobic subpockets in opioid receptors. Among these, 2,6-dimethyltyrosine (Dmt) demonstrated exceptional promise. Early studies showed that replacing Tyr¹ with Dmt in Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) increased MOR binding affinity by 356-fold and potency in guinea pig ileum assays by 187-fold compared to the native peptide [6]. This was attributed to Dmt’s ability to fill a sterically constrained receptor cavity while resisting enzymatic cleavage by aminopeptidases.
Subsequent work extended Dmt incorporation beyond enkephalins to diverse peptide classes:
Table 1: Evolution of Aromatic Residues in Opioid Peptide Design
Era | Key Modifications | Representative Peptide | MOR Affinity (Ki, nM) | Enzymatic Stability |
---|---|---|---|---|
1970s | Native tyrosine | [Leu⁵]-Enkephalin | 8.2 ± 0.9 | t₁/₂ = 2–5 min |
1980s | Halogenated Phe/Tyr | [p-Cl-Phe⁴]-Morphiceptin | 1.5 ± 0.3 | t₁/₂ = 8–12 min |
1990s | 2,6-Dimethyltyrosine (Dmt) | [Dmt¹]-Leu-Enkephalin | 0.023 ± 0.004 | t₁/₂ > 60 min |
2000s | Dmt + non-natural address motifs | Dmt-Tic-Phe-Phe-NH₂ | 0.11 ± 0.02 | t₁/₂ > 120 min |
2010s+ | Dmt in multifunctional hybrids | Dmt-D-Arg-Phe-βAla-NH₂ | 0.069 ± 0.005 | t₁/₂ = 90 min |
The strategic incorporation of dimethyl groups at the ortho positions of phenylalanine derivatives is underpinned by three interconnected physicochemical principles: steric optimization, electronic modulation, and conformational restriction.
Steric and Hydrophobic Effects
Ortho-methyl groups create a ~30% increase in van der Waals surface area compared to phenylalanine, enhancing complementarity with MOR’s hydrophobic subpockets. Molecular dynamics simulations reveal that Dmt’s dimethylated ring penetrates 1.5 Å deeper into MOR’s binding cleft than tyrosine, forming favorable contacts with residues like Trp³¹⁸ and Ile³²². This hydrophobic "anchor" elevates binding energy (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol for Tyr) [2]. Additionally, alkylation shields the tyrosine hydroxyl group from metabolic oxidation, extending plasma half-life. Studies comparing monosubstituted (2-methyl) and disubstituted (2,6-dimethyl) analogs demonstrate that only the latter reduces rotational freedom sufficiently to prevent enzymatic access, as evidenced by >10-fold stability improvements in serum incubation assays [4] [6].
Conformational Restriction
The 65° dihedral angle between dimethylated phenyl ring and peptide backbone imposed by ortho-methyl groups locks Dmt in a bioactive conformation. This pre-organization minimizes entropic penalties upon receptor binding, as confirmed by NMR spectroscopy showing <5° deviation in χ₁ and χ₂ rotamer angles in Dmt¹-peptides versus >30° in Phe/Tyr analogs. Restricted rotation also attenuates δ-opioid receptor (DOR) cross-reactivity, enhancing MOR selectivity. For example, [Dmt¹]endomorphin-2 exhibits Kiμ/Kiδ = 0.012 versus 0.85 for the native peptide, attributable to Dmt’s inability to adopt DOR-compatible conformations [2] [8].
Electronic and Hydrogen-Bonding Properties
Ortho-methyl groups exert a +I (inductive) effect that elevates pKa of the phenolic hydroxyl by ~0.5 units, strengthening hydrogen bonds with Asp¹⁴⁷ in MOR. Free energy calculations indicate this interaction contributes −2.3 kcal/mol to binding versus −1.7 kcal/mol for unmodified tyrosine. However, excessive alkylation (e.g., 2,4,6-trimethyl) disrupts H-bond geometry, underscoring the precision of 2,6-substitution [2] [4].
Table 2: Impact of Dmt Substitution on Opioid Peptide Pharmacology
Parameter | Native Peptide | Dmt¹-Analogue | Fold Change | Mechanistic Basis |
---|---|---|---|---|
MOR binding affinity (Ki, nM) | 8.2 (Enkephalin) | 0.023 | 356× | Enhanced hydrophobic burial |
GPI potency (IC₅₀, nM) | 82 ± 9 | 0.44 ± 0.05 | 186× | Improved receptor complementarity |
δ/μ selectivity (Kiδ/Kiμ) | 0.85 (EM-2) | 0.012 | 71× | Conformational restriction |
Stability (t₁/₂ vs. aminopeptidase) | 2–5 min | >60 min | >12× | Steric blockade of enzymatic cleavage |
BBB permeability (PS, ×10⁻⁶ cm/s) | 1.1 ± 0.3 | 8.7 ± 0.9 | 8× | Increased log P (2.8 vs. 1.2) |
Peptidomimetic Applications
Dmt’s properties facilitate its integration into peptidomimetics—molecules that mimic peptide function while overcoming pharmacokinetic limitations. Key advances include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9